An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Brassicasterol
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Brassicasterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brassicasterol, a prominent phytosterol found in various terrestrial and marine sources, has garnered significant attention for its diverse biological activities, including its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of brassicasterol. It delves into its physicochemical properties, spectroscopic characterization, and key signaling pathways it modulates, particularly the AKT and androgen receptor (AR) signaling cascades. Detailed experimental protocols for the extraction, purification, and analysis of brassicasterol are also presented to facilitate further research and development.
Chemical Structure and Stereochemistry
Brassicasterol, with the systematic IUPAC name (3β,22E)-Ergosta-5,22-dien-3-ol, is a C28 sterol.[1][2] Its structure is characterized by a tetracyclic cyclopenta[a]phenanthrene steroid nucleus and an eight-carbon side chain attached to C-17.
Key Structural Features:
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Steroid Nucleus: The core structure consists of four fused rings (A, B, C, and D). A double bond is present between C-5 and C-6 in the B ring. The hydroxyl group at the C-3 position has a β-configuration, meaning it projects above the plane of the ring system.[2]
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Side Chain: A double bond with an E (trans) configuration is located between C-22 and C-23. A methyl group is present at the C-24 position with an α-configuration (projecting below the plane), making it a 24-methyl sterol.[3]
The precise stereochemistry of brassicasterol is crucial for its biological activity and is defined as (3S,8S,9S,10R,13R,14S,17R)-17-[(1R,2E,4R)-1,4,5-trimethylhex-2-en-1-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[2]
Molecular Formula: C₂₈H₄₆O[4]
Molecular Weight: 398.66 g/mol [4]
CAS Number: 474-67-9[4]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for brassicasterol is provided below.
Physicochemical Properties
| Property | Value | References |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 148-151 °C | [2][5] |
| Solubility | Soluble in ethanol, chloroform, and other organic solvents.[6] Insoluble in water.[3] Specific solubilities include: DMF: 1 mg/ml, DMSO: 0.1 mg/ml, Ethanol: 20 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml. | [7] |
Spectroscopic Data
| Technique | Key Features and Data | References |
| ¹H-NMR | Characteristic signals include those for the olefinic protons at C-6, C-22, and C-23, as well as the methyl protons of the steroid nucleus and the side chain. | [8][9] |
| ¹³C-NMR | The spectrum shows 28 distinct carbon signals, with key resonances for the sp² carbons of the double bonds and the carbon bearing the hydroxyl group. | [2][8] |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum of the trimethylsilyl (TMS) ether derivative is commonly used for identification.[3] Electrospray ionization (ESI-MS/MS) shows a characteristic fragment ion at m/z 297, resulting from the partial elimination of the side chain.[10] | |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH) group stretching, C-H stretching of alkanes, C=C stretching of the double bonds, and C-O stretching. | [11][12] |
Signaling Pathways and Biological Activity
Brassicasterol has been shown to exert significant anti-cancer effects, particularly in prostate cancer, through the dual inhibition of the AKT and androgen receptor (AR) signaling pathways.[13]
Inhibition of the AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[14][15] Brassicasterol has been demonstrated to inhibit the phosphorylation of AKT, a key kinase in this pathway.[13] This inhibition leads to the downregulation of downstream effectors, ultimately suppressing cancer cell proliferation and inducing apoptosis.
Caption: Brassicasterol's inhibition of AKT phosphorylation.
Inhibition of the Androgen Receptor (AR) Signaling Pathway
The androgen receptor is a key driver of prostate cancer development and progression.[13] Brassicasterol has been shown to downregulate the expression of both AR and its target gene, prostate-specific antigen (PSA).[13] This inhibition disrupts the normal function of the AR signaling pathway, leading to reduced cancer cell growth and migration.
Caption: Brassicasterol's effect on AR signaling.
Experimental Protocols
Detailed methodologies for the extraction, purification, and analysis of brassicasterol are crucial for consistent and reproducible research.
Extraction of Brassicasterol from Rapeseed
This protocol describes a common method for the extraction of phytosterols, including brassicasterol, from rapeseed.[16][17]
Materials:
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Rapeseed, finely ground
-
Methanol
-
Chloroform
-
Deionized water
-
n-Hexane
-
β-cholestanol (internal standard)
-
Centrifuge
-
Sonicator
-
Vortex mixer
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 0.2 g of finely ground rapeseed powder into a glass test tube.
-
Solvent Addition: Add 2.2 mL of methanol and mix thoroughly. Then, add 4.4 mL of chloroform.
-
Internal Standard: Add 100 µL of β-cholestanol (1 mg/mL in n-hexane) as an internal standard.
-
Extraction: Vortex the mixture at 1800 rpm for 5 minutes, followed by sonication at 30 °C for 1 hour.
-
Phase Separation: Add 1.65 mL of deionized water, vortex for 10 minutes, and then centrifuge at 5000 rpm for 5 minutes to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried lipid extract in 5 mL of n-hexane for further analysis.
Purification of Brassicasterol by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purification of brassicasterol from a mixed phytosterol extract.[18][19]
Instrumentation and Columns:
-
HPLC system with a UV or charged aerosol detector (CAD)
-
Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)
Mobile Phase:
-
A gradient elution is typically used. For example:
-
Mobile Phase A: Methanol/water/acetic acid (750:250:4, v/v/v)
-
Mobile Phase B: Acetone/methanol/tetrahydrofuran/acetic acid
-
Procedure:
-
Sample Preparation: Dissolve the crude phytosterol extract in a suitable solvent, such as a 1:1 mixture of methanol and chloroform.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the sample onto the HPLC column.
-
Chromatographic Separation: Run the HPLC with a suitable gradient program to separate the different phytosterols. The exact gradient will depend on the specific column and instrument used.
-
Detection and Fraction Collection: Monitor the elution of compounds using the detector. Collect the fractions corresponding to the brassicasterol peak based on the retention time of a brassicasterol standard.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or GC-MS.
Analysis of Brassicasterol by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of brassicasterol.[3][20]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for sterol analysis (e.g., HP-5MS)
Derivatization Reagent:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar silylating agent.
Procedure:
-
Saponification and Extraction (if starting from oil):
-
Saponify the oil sample with ethanolic potassium hydroxide.
-
Extract the unsaponifiable matter with a non-polar solvent like hexane.
-
-
Derivatization:
-
Evaporate the solvent from the extract.
-
Add the silylating reagent to the dried extract and heat to convert the hydroxyl group of brassicasterol to its trimethylsilyl (TMS) ether. This increases its volatility for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable temperature program for the GC oven to separate the different sterol TMS ethers.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Identify brassicasterol based on its retention time and the fragmentation pattern of its TMS ether in the mass spectrum, comparing it to a standard.
-
Logical Workflow for Brassicasterol Research
The following diagram illustrates a typical workflow for the study of brassicasterol, from its source to the analysis of its biological activity.
Caption: A typical research workflow for brassicasterol.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and biological activity of brassicasterol. The presented data and experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the therapeutic potential of brassicasterol, particularly in the context of cancer and other diseases, is warranted. The methodologies outlined herein should facilitate these future research endeavors.
References
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- 3. Brassicasterol - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Brassicasterol from Edible Aquacultural Hippocampus abdominalis Exerts an Anti-Cancer Effect by Dual-Targeting AKT and AR Signaling in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction, Isolation of Bioactive Compounds and Therapeutic Potential of Rapeseed (Brassica napus L.) - PMC [pmc.ncbi.nlm.nih.gov]
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